molecular formula C16H16O2 B079111 4-Phenethyl-benzoic acid methyl ester CAS No. 14518-67-3

4-Phenethyl-benzoic acid methyl ester

Cat. No. B079111
CAS RN: 14518-67-3
M. Wt: 240.3 g/mol
InChI Key: WNJSVZMCJSUBOU-UHFFFAOYSA-N
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Description

4-Phenethyl-benzoic acid methyl ester, also known as methyl 4-phenylbenzoate, is a chemical compound that belongs to the class of benzoic acid esters. It is a white crystalline powder that is commonly used in scientific research for its various applications.

Scientific Research Applications

Methyl 4-phenylbenzoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals. It is also used as a reference standard in analytical chemistry for the identification and quantification of benzoic acid esters in different samples. Additionally, it has been used as a flavoring agent in the food industry.

Mechanism Of Action

The mechanism of action of 4-Phenethyl-benzoic acid methyl ester 4-phenylbenzoate is not fully understood. However, it is believed to act as a modulator of the GABA(A) receptor, which is a neurotransmitter receptor that plays a role in the regulation of neuronal excitability. Methyl 4-phenylbenzoate is thought to enhance the activity of the GABA(A) receptor, leading to an increase in the inhibitory neurotransmitter effect of GABA.

Biochemical And Physiological Effects

Methyl 4-phenylbenzoate has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, it has been shown to have antinociceptive and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

Methyl 4-phenylbenzoate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of other compounds. Additionally, it has a high purity and stability, which make it a reliable reference standard for analytical chemistry. However, it has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

Methyl 4-phenylbenzoate has several potential future directions for scientific research. It could be further investigated as a potential treatment for anxiety, sleep disorders, pain, and inflammation. Additionally, it could be used as a starting material for the synthesis of other compounds with different pharmacological properties. Further studies could also be conducted to investigate its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-Phenethyl-benzoic acid methyl ester 4-phenylbenzoate is a chemical compound that has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, as well as a reference standard in analytical chemistry. It has been found to have anxiolytic, sedative, antinociceptive, and anti-inflammatory properties, making it a potential candidate for the treatment of anxiety, sleep disorders, pain, and inflammation. However, further studies are needed to fully understand its mechanism of action and potential side effects.

properties

CAS RN

14518-67-3

Product Name

4-Phenethyl-benzoic acid methyl ester

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 4-(2-phenylethyl)benzoate

InChI

InChI=1S/C16H16O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3

InChI Key

WNJSVZMCJSUBOU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2

synonyms

BENZOIC ACID,4-(2-PHENYLETHYL)-,METHYL ESTER

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

76A (2.27 g, 8 mmol), N-methylpyrrolidinone (4.4 mL), Fe(acac)3 (140 mg, 0.4 mmol) and dry THF (50 mL) were stirred under nitrogen at room temperature. Phenethylmagnesium bromide (1.0 M in THF, 10 mL) was added by syringe. After stirring for fifteen minutes, HCl (1 M, 20 mL) was slowly added. The mixture was diluted with water and extracted three times with EtOAc. The organic layers were combined, washed with water and then brine, were dried over MgSO4 and were concentrated. Purification was achieved using flash chromatography on SiO2 with hexanes/toluene 50:50. A colourless oil was obtained (1.575 g, 82%). NMR 1H (ppm, CDCl3): 7.94 (d, J3 8.2 Hz, 2H), 7.29-7.13 (m, 7H), 3.89 (s, 3H), 3.01-2.89 (m, 4H).
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2.27 g
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4.4 mL
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50 mL
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